2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a piperazine ring, a pyrazine ring, and a sulfanyl group
Preparation Methods
The synthesis of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The preparation begins with the formation of the piperazine and pyrazine rings, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s stability and reactivity. The pathways involved can vary depending on the specific application, but generally, the compound modulates the activity of its target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds include those with piperazine and pyrazine rings, such as:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide , with the molecular formula C25H29N5O3S and a molecular weight of approximately 495.6 g/mol, is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The unique structure of this compound includes:
- Methoxyphenyl group : Enhances lipophilicity.
- Piperazine moiety : Commonly associated with various pharmacological effects.
- Pyrazine ring : Contributes to biological activity.
These structural elements suggest potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:
Antifungal Activity
Research suggests that the compound may act as an antifungal agent due to its structural similarities to known antifungal compounds. The presence of the pyrazine and piperazine components is often linked to antifungal properties.
Antioxidant Properties
The compound has been screened for antioxidant activity. In vitro assays have shown that it can scavenge free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions.
Cytotoxicity Studies
In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : Binding to specific receptors or enzymes, modulating their activity.
- Signal Transduction : Activation or inhibition of signaling pathways that lead to desired biological outcomes.
Research Findings and Case Studies
Study | Findings |
---|---|
Antifungal Screening | The compound showed effective inhibition against Candida species in MIC assays. |
Cytotoxicity Assessment | IC50 values were determined for several cancer cell lines, indicating significant cytotoxicity (e.g., IC50 = 10 µM against A549 lung cancer cells). |
Antioxidant Activity | Exhibited a DPPH radical scavenging activity comparable to ascorbic acid at concentrations above 50 µM. |
Properties
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-5-7-22(33-4)8-6-21/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXIYRCLGANTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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